

Spectroscopic and Structural Elucidation of Daphnilongeranin A: A Technical Guide

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Compound of Interest		
Compound Name:	Daphnilongeranin A	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Daphnilongeranin A**, a novel alkaloid isolated from Daphniphyllum longeracemosum. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and a visualization of the analytical workflow.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry was crucial in determining the elemental composition of **Daphnilongeranin A**. The HRMS data, obtained via ESI-TOF-MS, provided the exact mass and molecular formula of the compound.

Parameter	Value
Ionization Mode	ESI
Mass Analyzer	TOF
Measured m/z	422.1962 [M+H]+
Calculated m/z	422.1968 (for C25H28NO5)
Molecular Formula	C25H27NO5



Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone of **Daphnilongeranin A** was elucidated through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The spectra were recorded in a mixed solvent system of CDCl₃ and CD₃OD (9:1).

¹H NMR Data (500 MHz, CDCl₃:CD₃OD 9:1)



Position	δ (ppm)	Multiplicity	J (Hz)
1	4.58	S	
4a	3.10	d	12.0
4b	2.32	d	12.0
5a	2.15	m	_
5b	1.90	m	_
6	2.65	m	_
8a	2.05	m	_
8b	1.85	m	_
9	5.80	t	3.5
10	2.80	m	
11a	2.20	m	_
11b	1.75	m	_
12a	1.65	m	_
12b	1.50	m	_
13a	1.95	m	_
13b	1.60	m	_
15	4.26	S	
20	1.25	S	
21a	2.88	d	13.5
21b	2.70	d	13.5
23a	3.94	d	17.0
23b	3.60	d	17.0



¹³C NMR Data (125 MHz. CDCl₃:CD₃OD 9:1)

Position Position	δ (ppm)	Туре
1	91.2	СН
2	174.2	С
3	177.9	С
4	45.8	CH ₂
5	30.5	CH ₂
6	48.8	СН
7	72.7	С
8	35.4	CH ₂
9	128.4	СН
10	138.2	С
11	32.1	CH ₂
12	28.7	CH ₂
13	36.9	CH ₂
14	55.3	С
15	92.8	СН
16	50.1	С
18	45.2	С
20	24.7	CH₃
21	64.2	CH ₂
22	52.6	С
23	64.4	CH ₂
24	170.5	С



Experimental ProtocolsIsolation of Daphnilongeranin A

The dried and powdered fruits of Daphniphyllum longeracemosum were subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was concentrated and subjected to repeated column chromatography over silica gel and Sephadex LH-20 to yield pure **Daphnilongeranin A**.

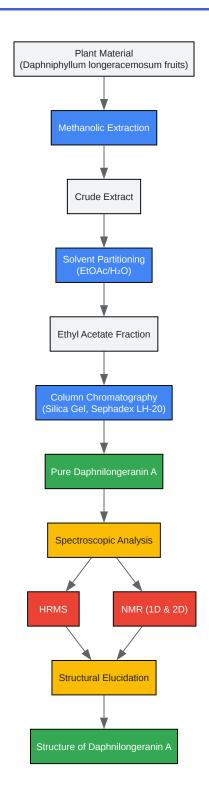
Spectroscopic Analysis

NMR spectra were acquired on a Bruker AV-500 spectrometer. ¹H and ¹³C chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals. High-resolution mass spectra were obtained on an Agilent 6520 Q-TOF mass spectrometer using electrospray ionization (ESI).

Analytical Workflow

The following diagram illustrates the workflow for the isolation and structural elucidation of **Daphnilongeranin A**.





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Caption: Experimental workflow for the isolation and structural analysis of **Daphnilongeranin** A.







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